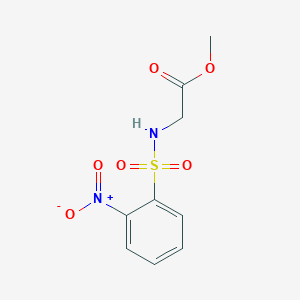
Methyl 2-(2-nitrobenzenesulfonamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a glycine ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of glycine methyl ester with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl N-[(2-aminophenyl)sulfonyl]glycinate.
Substitution: Depending on the nucleophile, various substituted sulfonyl glycinates.
Hydrolysis: N-[(2-nitrophenyl)sulfonyl]glycine.
科学的研究の応用
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-nitrobenzenesulfonamido)acetate largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
Methyl N-[(2-aminophenyl)sulfonyl]glycinate: Similar structure but with an amino group instead of a nitro group.
Methyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications.
特性
分子式 |
C9H10N2O6S |
|---|---|
分子量 |
274.25 g/mol |
IUPAC名 |
methyl 2-[(2-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,6H2,1H3 |
InChIキー |
LDMGQCBNJVSAQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
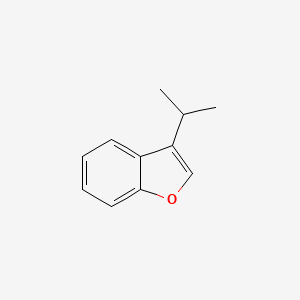
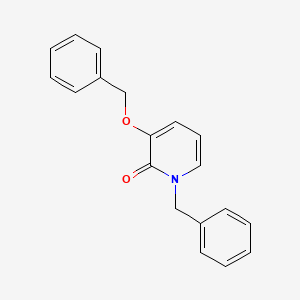
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
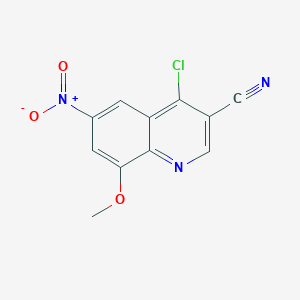
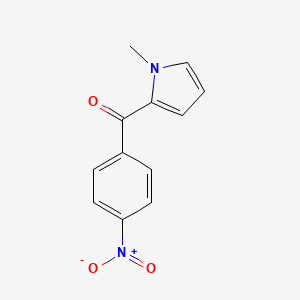
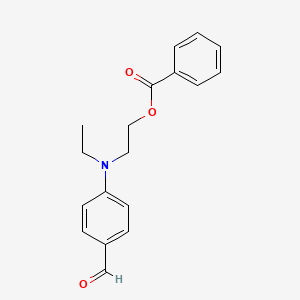

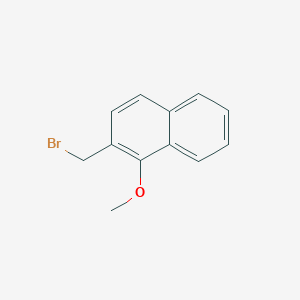
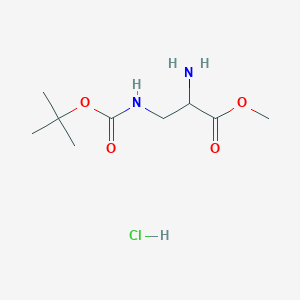
![[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol](/img/structure/B8794221.png)
![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B8794227.png)
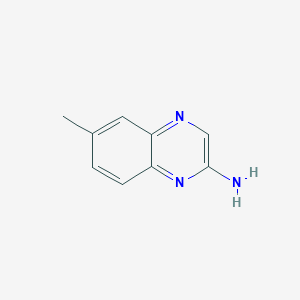
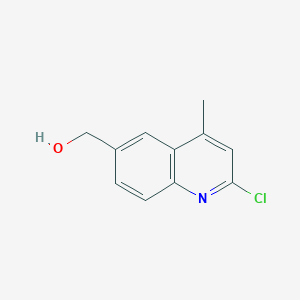
![2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8794278.png)
